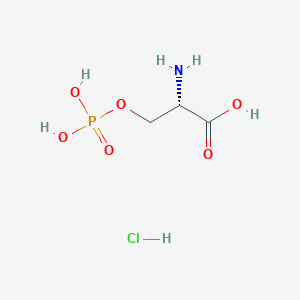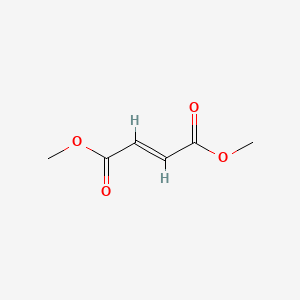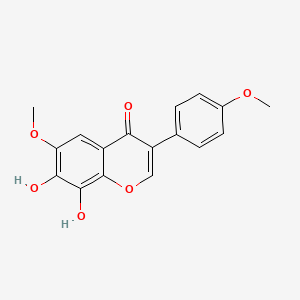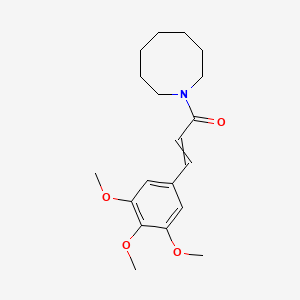
Cinoctramida
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinoctramida is a chemical compound known for its applications in pharmaceutical synthesis. It is recognized for its role as an intermediate in the production of various drugs. The compound’s chemical structure is characterized by the presence of an azocane ring and a trimethoxyphenyl group, which contribute to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Cinoctramida can be synthesized through a series of chemical reactions involving the condensation of azocane with trimethoxybenzaldehyde. The reaction typically requires a catalyst, such as piperidine, and is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated purification systems. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: Cinoctramida undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or hydroxyl groups in the presence of a suitable nucleophile and solvent.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cinoctramida has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including autoimmune disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
作用機序
The mechanism of action of Cinoctramida involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, this compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Cinoctramida can be compared with other similar compounds, such as:
Lormetazepam: A benzodiazepine derivative with hypnotic and anxiolytic properties.
Metoclopramide: A dopamine antagonist used to treat nausea and vomiting.
Cinitapride: A substituted benzamide with 5-HT receptor antagonist and agonist activity.
Uniqueness: this compound’s unique structure, featuring an azocane ring and trimethoxyphenyl group, distinguishes it from other compounds
By understanding the detailed properties, preparation methods, and applications of this compound, researchers can further explore its potential in scientific and industrial contexts.
特性
CAS番号 |
28598-08-5 |
|---|---|
分子式 |
C19H27NO4 |
分子量 |
333.4 g/mol |
IUPAC名 |
1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3 |
InChIキー |
MDGVCMGGLSOVIQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753044.png)





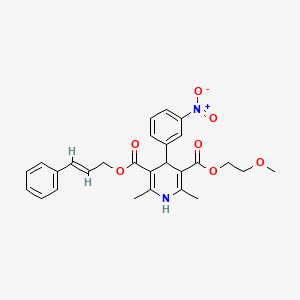
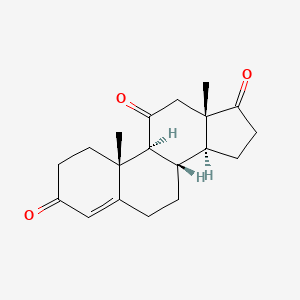

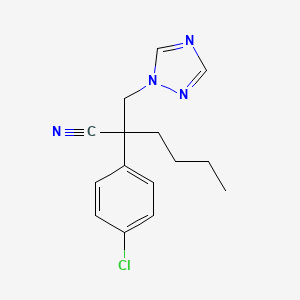
![(10R)-1-hydroxy-3-(hydroxymethyl)-8,10-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one](/img/structure/B10753131.png)
